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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263 Get Quote

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Amino-5-
bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance

(NMR) spectral data for 2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1), a key

heterocyclic building block in medicinal chemistry. This document moves beyond a simple

presentation of spectral data, offering an in-depth interpretation grounded in the principles of

NMR spectroscopy and the electronic effects of substituents on the pyridine ring. It includes a

detailed experimental protocol for data acquisition, a thorough analysis of chemical shifts and

coupling constants, and visual aids to facilitate structural assignment. This guide is designed to

serve as a practical resource for scientists engaged in the synthesis, characterization, and

application of this and related compounds.

Introduction: The Significance of 2-Amino-5-
bromonicotinaldehyde
2-Amino-5-bromonicotinaldehyde is a highly functionalized pyridine derivative. Its structure,

featuring an aldehyde, an amino group, and a bromine atom, makes it a versatile intermediate

for constructing more complex molecular architectures.[1] These functionalities allow for a wide
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range of chemical transformations, including Schiff base formation, heterocycle construction,

and cross-coupling reactions.[1] Consequently, it is a valuable precursor in the synthesis of

pharmaceuticals, particularly kinase inhibitors and nicotinic receptor modulators.[1]

Given its role in drug discovery and development, unambiguous structural confirmation is

paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose,

providing precise information about the electronic environment of each proton in the molecule,

their connectivity, and their relative abundance.

Molecular Structure and Proton Environments
To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton

environments within the 2-Amino-5-bromonicotinaldehyde molecule. The structure contains

four unique types of protons: the aldehyde proton, two aromatic protons on the pyridine ring,

and the two protons of the primary amine.

Diagram 1: Molecular Structure and Proton Assignments

A diagram illustrating the chemical structure of 2-Amino-5-bromonicotinaldehyde with key

protons labeled for NMR assignment.

Experimental Protocol: Acquiring the ¹H NMR
Spectrum
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR

spectrum of 2-Amino-5-bromonicotinaldehyde. The trustworthiness of NMR data relies on

meticulous sample preparation and proper instrument setup.[2]

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 2-Amino-5-bromonicotinaldehyde.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-

d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a suitable choice as it effectively dissolves
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the compound and its residual solvent peak does not interfere with the analyte signals.[2]

[3]

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to

reference the chemical shift scale to 0.00 ppm.

Spectrometer Setup (Based on a 400 MHz Instrument):

Insert the sample into the NMR spectrometer.

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step

ensures the stability of the magnetic field during the experiment.

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This is

a critical step to achieve sharp, well-resolved peaks and accurate coupling constant

measurements.

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum

signal-to-noise ratio.

Data Acquisition:

Acquire a standard 1D proton spectrum using a 90° pulse angle.

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

Aromatic aldehydes often have signals downfield of 9 ppm.[4][5]

Set the relaxation delay (d1) to 1-2 seconds to allow for adequate relaxation of the protons

between scans.

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the signals to determine the relative number of protons corresponding to each

peak.

Spectral Data Analysis and Interpretation
The ¹H NMR spectrum of 2-Amino-5-bromonicotinaldehyde, recorded in CDCl₃ at 400 MHz,

displays four distinct signals. The experimental data are summarized below.[3][6]

Table 1: ¹H NMR Spectral Data for 2-Amino-5-bromonicotinaldehyde

Chemical Shift
(δ, ppm)

Integration Multiplicity
Coupling
Constant (J,
Hz)

Assignment

9.81 1H Singlet (s) - CHO

8.30 1H Doublet (d) 2.4 H6

7.89 1H Doublet (d) 2.4 H4

6.78 2H
Broad Singlet (br

s)
- NH₂

Detailed Signal Interpretation
δ 9.81 ppm (Aldehyde Proton, CHO):

Chemical Shift: This signal appears significantly downfield, which is a characteristic

feature of aldehyde protons.[5] The strong deshielding effect is caused by the magnetic

anisotropy of the adjacent C=O bond and the electron-withdrawing nature of the carbonyl

group.[7]

Multiplicity: It appears as a singlet because there are no adjacent protons within three

bonds to couple with. The proton on C4 is four bonds away, and any coupling (⁴J) would

be too small to be resolved.

Integration: The integral value of 1H confirms the presence of a single aldehyde proton.
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δ 8.30 ppm (Aromatic Proton, H6):

Chemical Shift: This proton is the most downfield of the aromatic signals. Its position is

influenced by several factors. It is ortho to the electronegative nitrogen atom of the

pyridine ring and meta to the electron-withdrawing aldehyde group, both of which deshield

it. The electron-donating amino group at the C2 position has a shielding effect, but it is

more distant.

Multiplicity: The signal is a doublet due to spin-spin coupling with the H4 proton. The

coupling constant of J = 2.4 Hz is typical for a four-bond coupling (⁴J) across a pyridine

ring between protons in a meta relationship.

Integration: The integral value of 1H is consistent with a single proton on the aromatic ring.

δ 7.89 ppm (Aromatic Proton, H4):

Chemical Shift: This proton is upfield relative to H6. It is ortho to the electron-withdrawing

aldehyde and bromo substituents, which causes deshielding. However, it is also meta to

the strongly electron-donating amino group, which provides a shielding effect, resulting in

a chemical shift that is upfield from H6.

Multiplicity: This signal appears as a doublet with the same coupling constant (J = 2.4 Hz)

as the H6 proton, confirming their coupling relationship.

Integration: The integral value of 1H confirms it represents one aromatic proton.

δ 6.78 ppm (Amino Protons, NH₂):

Chemical Shift: The amino group is an electron-donating group, which generally results in

its protons appearing in a more shielded (upfield) region compared to aromatic protons.[8]

[9]

Multiplicity: The signal is a broad singlet. The broadness is due to two factors: rapid

chemical exchange of the amine protons with trace amounts of acidic protons (e.g., from

water) in the solvent, and quadrupolar broadening from the adjacent ¹⁴N nucleus.
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Integration: The integral value of 2H confirms the presence of the two protons of the

primary amino group.

Advanced Structural Verification
For unequivocal assignment, especially in more complex substituted pyridines, two-

dimensional (2D) NMR experiments are invaluable.[2]

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between

the signals at δ 8.30 (H6) and δ 7.89 (H4), definitively confirming their spin-spin coupling

relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton

to the carbon atom it is directly attached to, allowing for the assignment of the protonated

carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal

correlations between protons and carbons that are two or three bonds away. For instance,

the aldehyde proton (δ 9.81) would show a correlation to the C3 and C4 carbons, providing

further confirmation of the overall molecular skeleton.

Diagram 2: NMR Interpretation Workflow
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1D ¹H NMR Analysis

2D NMR Confirmation (Optional)

Acquire Spectrum
(CDCl₃, 400 MHz)

Identify 4 Signal Sets

Analyze Chemical Shifts (δ)
- CHO: ~9.8 ppm (deshielded)

- Aromatic: ~7.9-8.3 ppm
- NH₂: ~6.8 ppm (shielded)

Analyze Integration
- CHO: 1H
- H4: 1H
- H6: 1H

- NH₂: 2H

Analyze Multiplicity (Splitting)
- CHO: Singlet

- H4, H6: Doublets (J=2.4 Hz)
- NH₂: Broad Singlet

Assign Protons to Structure

COSY
Confirms H4-H6 coupling

For complex cases

HSQC / HMBC
Correlates ¹H and ¹³C signals,

confirms carbon skeleton

Unambiguous Structure Elucidation

Click to download full resolution via product page

A logical workflow for structure elucidation using 1D and optional 2D NMR experiments.

Conclusion
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The ¹H NMR spectrum of 2-Amino-5-bromonicotinaldehyde provides a clear and detailed

fingerprint of its molecular structure. The distinct chemical shifts, integration values, and

splitting patterns of the aldehyde, aromatic, and amine protons are all consistent with the

assigned structure. The downfield shift of the aldehyde proton, the meta-coupling between the

two aromatic protons, and the broad nature of the amine signal are key diagnostic features.

This guide provides the foundational knowledge for researchers to confidently identify and

characterize this important synthetic intermediate, ensuring the integrity of their subsequent

research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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